Acetic Aceclofenac is a derivative of Aceclofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is particularly effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The compound's chemical structure is characterized by the presence of a dichlorophenyl group, contributing to its pharmacological activity. Aceclofenac was patented in 1983 and received approval for medical use in 1992, highlighting its significance in pain management therapies .
Acetic Aceclofenac falls under the classification of NSAIDs, specifically categorized as a non-selective cyclooxygenase inhibitor. It acts on both cyclooxygenase-1 and cyclooxygenase-2 enzymes, although it exhibits a preference for cyclooxygenase-2, making it less likely to cause gastrointestinal side effects compared to other NSAIDs .
The synthesis of Acetic Aceclofenac involves several methods that typically include the reaction of Diclofenac acid with various amines such as triethylamine or diisopropylamine. The process can be summarized as follows:
This method allows for the efficient production of Acetic Aceclofenac while minimizing by-products.
Acetic Aceclofenac has the molecular formula and a molecular weight of approximately 354.19 g/mol. Its structure includes:
The compound's structural formula can be represented as follows:
The compound exists as a crystalline solid with specific melting points ranging from 149 °C to 153 °C .
Acetic Aceclofenac undergoes several chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding the drug's pharmacokinetics and therapeutic efficacy.
The mechanism by which Acetic Aceclofenac exerts its effects involves the inhibition of cyclooxygenase enzymes:
By preferentially inhibiting cyclooxygenase-2, Acetic Aceclofenac reduces the synthesis of inflammatory mediators while sparing cyclooxygenase-1, thus minimizing gastrointestinal side effects commonly associated with NSAIDs .
The physical and chemical properties of Acetic Aceclofenac include:
Property | Value |
---|---|
Molecular Formula | C_{16}H_{13}Cl_2NO_4 |
Molecular Weight | 354.19 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Melting Point | 149 - 153 °C |
Boiling Point | 486 ± 45 °C at 760 mmHg |
Solubility | Poorly soluble in water |
These properties influence its formulation and administration routes .
Acetic Aceclofenac is primarily used in clinical settings for:
Aceclofenac (chemical name: 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid) is a phenylacetic acid derivative with the empirical formula C₁₆H₁₃Cl₂NO₄ and a molecular weight of 354.18 g/mol. Structurally, it features:
The synthesis of aceclofenac follows a multi-step pathway:
Table 1: Molecular Identifiers of Aceclofenac
Property | Value |
---|---|
CAS Registry Number | 89796-99-6 |
IUPAC Name | 2-[2-[2-(2,6-Dichlorophenyl)amino]phenyl]acetoxyacetic acid |
Molecular Formula | C₁₆H₁₃Cl₂NO₄ |
PubChem CID | 71312754 |
InChI Key | MNIPYSSQXLZQLJ-UHFFFAOYSA-N |
Aceclofenac exists as a white to off-white crystalline powder with a melting point of 149–153°C. Its solubility profile reveals significant challenges:
The partition coefficient (log P) of 3.91 (octanol/water system) indicates high lipophilicity, facilitating membrane permeation but hindering aqueous dissolution [3]. Its acid dissociation constant (pKa) is 2.60, reflecting the carboxylic acid group's ionization in the gastrointestinal pH range [9]. Crystallinity studies confirm a monoclinic crystal lattice stabilized by hydrogen bonding between amine and carbonyl groups, contributing to its stability but limiting dissolution kinetics [5].
Table 2: Key Physicochemical Properties of Aceclofenac
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 354.18 g/mol | - |
Melting Point | 149–153°C | Differential Scanning Calorimetry |
Water Solubility | 32 mg/L (32°C) | Shake-flask method |
log P (Octanol/Water) | 3.91 | Calculated (Crippen) |
pKa | 2.60 | Predicted/potentiometric titration |
Crystal System | Monoclinic | X-ray diffraction |
Aceclofenac undergoes hydrolysis and photodegradation under stress conditions:
In biological systems, hepatic metabolism dominates:
Stress Condition | Primary Degradant | Structure Change |
---|---|---|
Acidic hydrolysis (0.1M HCl) | Diclofenac | Ester bond cleavage |
Alkaline hydrolysis (0.1M NaOH) | Diclofenac | Ester hydrolysis |
UV light (254 nm) | 4'-Hydroxydiclofenac | Hydroxylation + oxidation |
Human hepatocytes | 4'-Hydroxyaceclofenac | Aliphatic hydroxylation |
Aceclofenac is definitively classified as BCS Class II, based on two key parameters:
This classification implies that dissolution rate controls absorption in vivo. Bioequivalence studies show 50% failure rates for generic BCS Class II products due to variable dissolution profiles [6]. Emerging subclassification models suggest aceclofenac may belong to BCS Class IIa (weak acid):
Table 4: BCS Classification of Aceclofenac vs. Subclasses
Parameter | BCS Class II | Class IIa (Weak Acid) |
---|---|---|
Solubility | Low | pH-dependent |
Permeability | High | High |
Absorption limitation | Dissolution rate | Gastric dissolution |
IVIVC potential | Moderate | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7